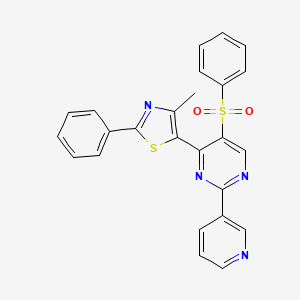
4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-5-(phenylsulfonyl)-2-(3-pyridinyl)pyrimidine” has a molecular formula of C25H18N4O2S2 . It’s available for purchase for pharmaceutical testing .
Physical And Chemical Properties Analysis
The average mass of this compound is 470.566 Da, and the monoisotopic mass is 470.087128 Da . No further physical or chemical properties were found in the available resources.Applications De Recherche Scientifique
Antimicrobial Activity
- Research by Abdelhamid et al. (2010) explored the synthesis of various compounds including ones similar to the specified chemical, demonstrating their effectiveness in inhibiting different microorganisms (Abdelhamid et al., 2010).
- A study by Mohammed et al. (2016) also synthesized pyrimidine derivatives and identified their potential in antifolate applications, suggesting antimicrobial possibilities (Mohammed, Ahmed, & Abachi, 2016).
Chemical Synthesis and Spectroscopy
- Menzel et al. (2010) reported the synthesis of novel ligands, including thiazole and pyrimidine-based compounds, for the creation of metal complexes, which could be explored for various scientific applications (Menzel et al., 2010).
- The study by Uno et al. (1963) on sulfonamide derivatives, including pyrimidine and thiazole derivatives, provided insights into their infrared spectroscopy, contributing to the understanding of their structural properties (Uno et al., 1963).
Pharmacological Applications
- A study by Ivachtchenko et al. (2011) on 3-sulfonyl-pyrazolo[1,5-a]pyrimidines, which share structural similarities, revealed their potential as potent serotonin 5-HT6 receptor antagonists, hinting at therapeutic applications in CNS diseases (Ivachtchenko et al., 2011).
Nonlinear Optical Properties
- Research by Hussain et al. (2020) on pyrimidine derivatives highlighted their significant applications in nonlinear optics (NLO) fields, which could be applicable to the studied compound as well (Hussain et al., 2020).
Propriétés
IUPAC Name |
5-[5-(benzenesulfonyl)-2-pyridin-3-ylpyrimidin-4-yl]-4-methyl-2-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O2S2/c1-17-23(32-25(28-17)18-9-4-2-5-10-18)22-21(33(30,31)20-12-6-3-7-13-20)16-27-24(29-22)19-11-8-14-26-15-19/h2-16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECCCIZNWUBYPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C3=NC(=NC=C3S(=O)(=O)C4=CC=CC=C4)C5=CN=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2415736.png)
![4-(1-(4-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2415737.png)
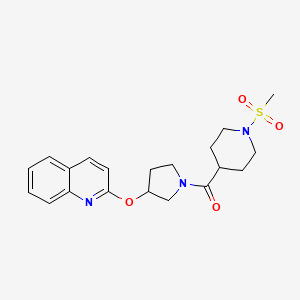
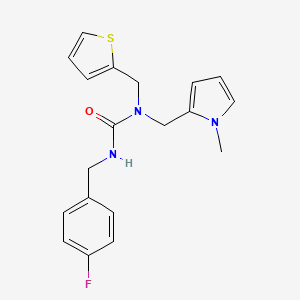
![N-(1-cyanocycloheptyl)-2-[methyl({[4-(trifluoromethyl)phenyl]methyl})amino]acetamide](/img/structure/B2415742.png)
![methyl 2-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2415744.png)
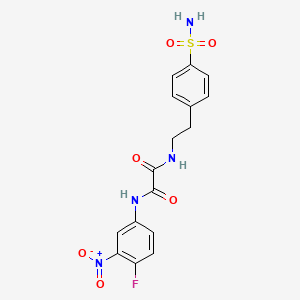
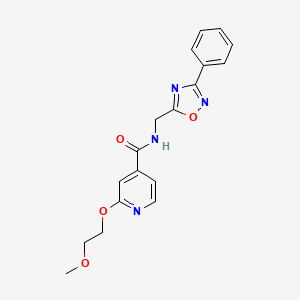
![4-chloro-N-[2-(dimethylamino)-4,6-diphenyl-5-pyrimidinyl]benzenecarboxamide](/img/structure/B2415750.png)
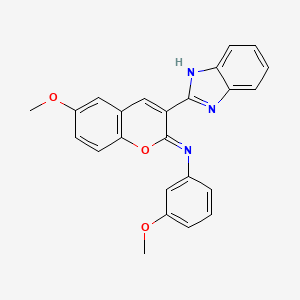
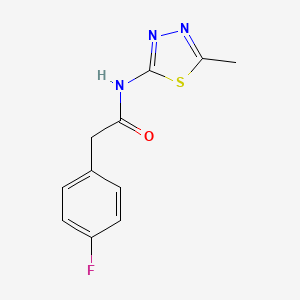

![(2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine](/img/structure/B2415757.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2415759.png)